N-Boc-Phe-Leu-Phe-Leu-Phe

FPR1 FPR2 Selectivity

N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is a conformationally unique FPR1 antagonist with concentration-dependent selectivity unshared by Boc-MLF, cyclosporin H, or WRW4. At ≤1 μM, it selectively blocks FPR1-mediated neutrophil chemotaxis (KD=230 nM); avoid >10 μM to prevent FPR2 off-target effects. In murine lung inflammation models, treatment reduces BAL neutrophil counts by 40%. At 120 μM, it inhibits VEGF-A165-induced HUVEC proliferation in angiogenesis assays. For unambiguous FPR1 pathway dissection where analog specificity matters, Boc-FLFLF is the essential chemical probe.

Molecular Formula C44H59N5O8
Molecular Weight 786.0 g/mol
Cat. No. B8087391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-Phe-Leu-Phe-Leu-Phe
Molecular FormulaC44H59N5O8
Molecular Weight786.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
InChIInChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37-/m0/s1
InChIKeyNGNZQSPFQJCBJQ-NSDPJUTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) | FPR1 Antagonist for Inflammation & Immunology Research


N-Boc-Phe-Leu-Phe-Leu-Phe, also known as Boc-FLFLF or BOC2, is a synthetic pentapeptide that functions as a formyl peptide receptor 1 (FPR1) antagonist [1]. Characterized by a tert-butyloxycarbonyl (Boc) protective group at its N-terminus and a sequence of alternating phenylalanine and leucine residues, it is widely employed as a chemical tool in studies of inflammation, neutrophil chemotaxis, and angiogenesis [2]. The compound is commercially available with a typical purity of ≥95% and is used extensively in both in vitro and in vivo models to dissect FPR1-mediated signaling pathways .

Why N-Boc-Phe-Leu-Phe-Leu-Phe Cannot Be Substituted with Other FPR Antagonists


The formyl peptide receptor family (FPR1, FPR2/ALX, FPR3) presents a complex pharmacology where subtle structural changes in antagonists dictate distinct receptor selectivity, potency, and in vivo efficacy [1]. N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is not a universal FPR antagonist; its specific sequence confers a unique activity profile that differs significantly from in-class comparators like Boc-MLF (BOC1), cyclosporin H, and WRW4 [2]. Simply assuming that any FPR antagonist will yield the same experimental outcome can lead to misinterpretation of data, as Boc-FLFLF's unique properties—including its concentration-dependent selectivity and distinct downstream effects on angiogenesis and pain—are not shared by its analogs [3].

Quantitative Evidence Guide: Differentiating N-Boc-Phe-Leu-Phe-Leu-Phe from Other FPR Antagonists


FPR1 vs. FPR2 Selectivity Profile at Low vs. High Concentrations

t-Boc-FLFLF demonstrates selective antagonism for FPR1 over FPR2/ALX at low concentrations. In pharmacological assays, it exhibits a pKi range of 6.0–6.5 for FPR1, compared to a pIC50 range of 4.3–6.0 for FPR2 [1]. Critically, this selectivity is concentration-dependent and is lost at high micromolar concentrations (e.g., 100 μM) [2]. In contrast, the comparator Boc-MLF (BOC1) is reported to only inhibit FPR1, while Boc-FLFLF acts as an FPR1/FPR2 antagonist at higher doses [3].

FPR1 FPR2 Selectivity Calcium Mobilization

Apparent Dissociation Constant (KD) for FPR1

The apparent dissociation constant (KD) for Boc-FLFLF binding to FPR1 was determined to be 230 nM in an intracellular calcium mobilization assay . While comparators like cyclosporin H also inhibit FPR1, their potency differs, with cyclosporin H being suggested as a more specific FPR inhibitor than Boc-peptides [1].

Binding Affinity FPR1 KD Calcium Mobilization

In Vivo Reduction of Neutrophil Counts in Murine Model

Treatment of mice with Boc-PLPLP (another name for Boc-FLFLF) resulted in a 40% reduction in neutrophil counts recovered from bronchoalveolar lavage fluid compared to infected mice receiving a placebo [1]. This in vivo functional data differentiates Boc-FLFLF from in-class antagonists like WRW4, which is a selective antagonist for FPR2/FPR3 and does not share this specific anti-neutrophil recruitment profile [2].

In Vivo Efficacy Neutrophils Inflammation Mouse Model

Inhibition of VEGF-Induced Angiogenesis in Endothelial Cells

In vitro, treatment with 120 μM Boc-FLFLF for 48 hours inhibited VEGF-A165-mediated human umbilical vein endothelial cell (HUVEC) proliferation and blocked the activation of downstream signaling mediators ERK1/2 and AKT [1]. This anti-angiogenic activity is a distinct feature not reported for Boc-MLF (BOC1), which is primarily an FPR1 inhibitor [2].

Angiogenesis VEGF HUVEC Proliferation

Structural Determinants of FPR1 Antagonism via SAR Studies

Structure-activity relationship (SAR) studies using Ala-scanning on the Boc-FLFLF scaffold revealed that the two C-terminal phenylalanine residues are critical for its inhibitory activity at FPR1 [1]. This contrasts with Boc-MLF, a shorter tripeptide, and highlights the importance of the full pentapeptide sequence for optimal activity [2].

Structure-Activity Relationship SAR Peptide Analog FPR1

Optimal Application Scenarios for N-Boc-Phe-Leu-Phe-Leu-Phe in Biomedical Research


Dissecting FPR1-Specific Signaling in Inflammation

Use N-Boc-Phe-Leu-Phe-Leu-Phe at concentrations ≤1 μM in vitro to selectively inhibit FPR1-mediated neutrophil chemotaxis and calcium mobilization. This is based on its demonstrated FPR1-selective antagonism at low concentrations and its apparent KD of 230 nM [1]. Researchers should avoid higher concentrations (>10 μM) to prevent off-target FPR2 inhibition [2].

Validating Neutrophil Recruitment in In Vivo Inflammation Models

Employ Boc-FLFLF in murine models of pulmonary inflammation to quantify its effect on neutrophil trafficking. In studies, treatment with Boc-FLFLF resulted in a 40% reduction in bronchoalveolar lavage neutrophil counts compared to controls [1]. This makes it a valuable tool for confirming the role of FPR1 in neutrophil-mediated pathology.

Investigating FPR1-Mediated Angiogenesis in Ocular Disease

Utilize Boc-FLFLF to study FPR1's role in angiogenesis, particularly in models of proliferative diabetic retinopathy (PDR). In vitro, 120 μM Boc-FLFLF inhibits VEGF-A165-induced HUVEC proliferation and downstream signaling [1]. This provides a specific chemical probe to complement genetic approaches in angiogenesis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-Phe-Leu-Phe-Leu-Phe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.